molecular formula C10H9ClN2O B7472594 N-(4-chloro-3-cyanophenyl)propanamide

N-(4-chloro-3-cyanophenyl)propanamide

Cat. No.: B7472594
M. Wt: 208.64 g/mol
InChI Key: RPMUKWSMOJJPEX-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-cyanophenyl)propanamide is a propanamide derivative featuring a phenyl ring substituted with chlorine (Cl) at the 4-position and a cyano (CN) group at the 3-position. Propanamides are characterized by an amide linkage (-NH-C(=O)-) and aromatic substitutions that modulate their electronic, steric, and hydrogen-bonding properties . The chlorine atom enhances lipophilicity and influences intermolecular interactions, while the cyano group, a strong electron-withdrawing substituent, may alter resonance effects and hydrogen-bonding capabilities compared to other substituents like methoxy or sulfamoyl groups . Such modifications are critical in pharmaceutical and materials chemistry, where small structural changes can significantly impact biological activity or material stability .

Properties

IUPAC Name

N-(4-chloro-3-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-10(14)13-8-3-4-9(11)7(5-8)6-12/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMUKWSMOJJPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares N-(4-chloro-3-cyanophenyl)propanamide with structurally related propanamide derivatives, focusing on substituent effects, synthesis, crystallography, and applications.

Structural and Electronic Comparisons
Compound Name Substituents on Phenyl Ring Key Functional Groups Notable Structural Features Reference
This compound 4-Cl, 3-CN Amide, Cl, CN Strong electron-withdrawing CN group; potential for N–H⋯N hydrogen bonding. Inferred
3-Chloro-N-(4-methoxyphenyl)propanamide 4-OCH₃, 3-Cl Amide, Cl, OCH₃ Methoxy group donates electrons, altering resonance; C=O bond length: 1.2326 Å .
3-Chloro-N-(4-sulfamoylphenyl)propanamide 4-SO₂NH₂, 3-Cl Amide, Cl, SO₂NH₂ Sulfamoyl group enables hydrogen bonding; C(=O)–N(H) bond length: 1.3416 Å .
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Cl (phenethyl), 4-isobutyl Amide, Cl, isobutyl Bulky isobutyl group increases steric hindrance; synthesized via Schotten-Baumann reaction .
3-Chloro-N-(4-methylphenyl)propanamide 4-CH₃, 3-Cl Amide, Cl, CH₃ Methyl group enhances hydrophobicity; used as a pharmaceutical intermediate .

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The cyano group in the target compound likely reduces electron density on the phenyl ring compared to methoxy or methyl groups, affecting intermolecular interactions and reactivity .
  • Hydrogen-bonding capacity: While classical N–H⋯O hydrogen bonds dominate in analogs like 3-chloro-N-(4-methoxyphenyl)propanamide , the cyano group in the target compound may participate in weaker C–H⋯N interactions or act as a hydrogen-bond acceptor .

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